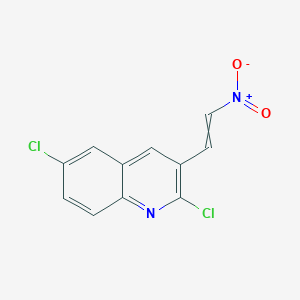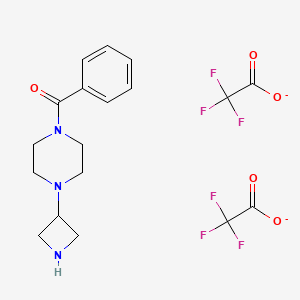
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) is a complex polymer known for its unique chemical structure and properties This compound is characterized by the presence of dicyanovinyl groups, which contribute to its distinctive reactivity and functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) typically involves a multi-step process. One common method includes the polymerization of monomers containing dicyanovinyl groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the polymerization process .
Industrial Production Methods
In an industrial setting, the production of this compound) may involve large-scale polymerization reactors where the monomers are subjected to high temperatures and pressures to achieve the desired polymerization. The use of catalysts and initiators can also enhance the efficiency of the polymerization process .
化学反应分析
Types of Reactions
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) undergoes various chemical reactions, including:
Oxidation: The dicyanovinyl groups can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanovinyl groups into different functional groups, altering the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where the dicyanovinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
科学研究应用
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) has a wide range of scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Employed as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential use in biological systems, including drug delivery and bioimaging.
Industry: Utilized in the production of specialized polymers and materials for industrial applications.
作用机制
The mechanism of action of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) involves its interaction with molecular targets through its dicyanovinyl groups. These groups can participate in various chemical reactions, leading to changes in the polymer’s properties. The pathways involved include electron transfer processes and the formation of covalent bonds with other molecules .
相似化合物的比较
Similar Compounds
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(METHOXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(ETHOXY)
Uniqueness
This compound) is unique due to its specific dicyanovinyl groups, which impart distinct electronic and chemical properties. Compared to similar compounds, it exhibits different reactivity and functionality, making it suitable for specialized applications in various scientific fields .
属性
CAS 编号 |
159624-03-0 |
|---|---|
分子式 |
((C14H13N3O2)(C12H19N2O2))n |
分子量 |
0 |
同义词 |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol;hydrochloride](/img/structure/B1171135.png)



